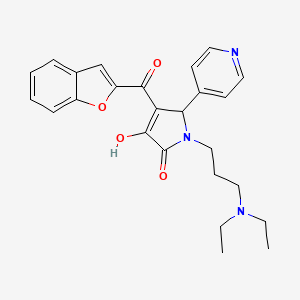

N-(苯磺酰基)-2-(4-甲氧基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide" is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied for their potential therapeutic applications, including anticonvulsant, antitumor, antibacterial, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride. For instance, the synthesis of N-(4-methoxyphenethyl)benzenesulfonamide was achieved by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride . Similarly, the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide was performed by condensing 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of "N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide."

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups. The dihedral angles between the benzene rings and the planarity of substituents such as methoxy groups are critical for the biological activity of these compounds . The intramolecular hydrogen bonding and the overall three-dimensional conformation of the molecule can significantly influence its interaction with biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including benzylation, as demonstrated by the preparation of 4-methoxybenzyl ethers from N-(4-methoxybenzyl)-o-benzenedisulfonimide . The reactivity of these compounds can be exploited to introduce additional functional groups that may enhance their biological activity or modify their pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene rings. The presence of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide hydrogen and the overall polarity of the molecule . These properties are crucial for the compound's bioavailability and its ability to interact with biological targets.

Case Studies

Several benzenesulfonamide derivatives have been evaluated for their anticonvulsant activities, with some showing comparable or superior efficacy to traditional antiepileptic agents . In the field of cancer research, certain benzenesulfonamide derivatives have demonstrated potent cytotoxicity against cancer cell lines, including multidrug-resistant cells, and have shown promising results in mouse xenograft models . Additionally, some derivatives have been identified as effective antibacterial agents against Escherichia coli .

科学研究应用

微管聚合抑制和抗肿瘤活性

该化合物已被研究其作为新型微管聚合抑制剂的潜力,这是抗癌疗法发展中的一个关键机制。刘等人(2012 年)的研究描述了 2-N-芳基取代的苯磺酰胺乙酰胺的发现和优化,包括 N-(苯磺酰基)-2-(4-甲氧基苯氧基)乙酰胺衍生物,作为有效的抗有丝分裂剂。这些化合物通过破坏有丝分裂纺锤体和抑制微管聚合,对包括多药耐药细胞在内的各种癌细胞系表现出显着的细胞毒性,从而诱导细胞周期停滞和凋亡。该研究突出了该化合物在癌症治疗中的潜力,特别是在克服耐药性方面 (Liu et al., 2012)。

药物的光调节释放和摄取

在药物递送系统领域,该化合物在光响应材料的开发中具有应用。龚等人(2008 年)开发了一种含偶氮苯的水溶性功能单体,用于制造光响应分子印迹水凝胶材料,该材料能够在水性介质中光调节药物的释放和摄取。此类系统对于受控药物递送应用至关重要,展示了 N-(苯磺酰基)-2-(4-甲氧基苯氧基)乙酰胺衍生物在为生物医学应用创造刺激响应材料方面的多功能性 (Gong et al., 2008)。

农业中的化感物质

与 N-(苯磺酰基)-2-(4-甲氧基苯氧基)乙酰胺在结构上相关的化合物的转化产物,如苯并恶唑啉酮和苯并恶嗪酮化感物质,已被综述其在农业中的潜力。这些化合物存在于多种作物中,并在植物防御机制中发挥作用。了解它们在土壤中的转化对于利用它们的化感作用来抑制杂草和土壤传播疾病至关重要,表明了在农业应用中的潜力 (Fomsgaard et al., 2004)。

属性

IUPAC Name |

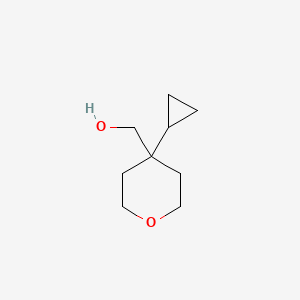

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-20-12-7-9-13(10-8-12)21-11-15(17)16-22(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTSMBHSHKSXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N~1~-(3,4-dimethylphenyl)-N~2~-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B2549342.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2549346.png)

![(5-Methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2549347.png)

![N-(2-chlorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549350.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5,7-Dichloro-2-methylthieno[3,2-B]pyridine](/img/structure/B2549352.png)

![N-(3-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2549356.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)

![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)

![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)